molecular formula C21H14O5 B1660030 methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate CAS No. 70672-06-9

methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate

Cat. No.: B1660030
CAS No.: 70672-06-9
M. Wt: 346.3 g/mol
InChI Key: IWMKLWJDGZMNGT-UHFFFAOYSA-N
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Description

Fluorescein methyl ester is a derivative of fluorescein, a well-known fluorescent dye. This compound is characterized by its high photophysical properties, making it a valuable tool in various scientific fields. Fluorescein methyl ester is particularly noted for its applications in microscopy, where it serves as a fluorescent tracer.

Scientific Research Applications

Fluorescein methyl ester has a wide range of applications in scientific research:

Mechanism of Action

Fluorescein sodium is used extensively as a diagnostic tool in the field of ophthalmology. Fluorescein is a fluorescent compound or fluorophore having a maximum absorbance of 494 m and an emission maximum of 521 nm .

Future Directions

Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorescein methyl ester typically involves the esterification of fluorescein. One common method is the reaction of fluorescein with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of fluorescein methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Fluorescein methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different photophysical properties.

    Reduction: Reduction reactions can modify the electronic structure of the compound, potentially altering its fluorescence.

    Substitution: Substitution reactions, particularly at the ester group, can yield a variety of derivatives with tailored properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophilic reagents, such as amines or hydrazides, can be employed under mild conditions.

Major Products: The major products of these reactions include various fluorescein derivatives, each with unique photophysical and chemical properties.

Comparison with Similar Compounds

  • Fluorescein ethyl ester
  • O-ethyl-fluorescein ethyl ester
  • Fluorescein isothiocyanate

Each of these compounds has unique properties that make them suitable for specific applications in scientific research and industry.

Properties

IUPAC Name

methyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O5/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMKLWJDGZMNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328059
Record name methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70672-06-9
Record name methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Fluorescein (10 g; 30 mmol) was dispersed in methanol (30 mL) and concentrated sulfuric acid was added slowly. After the addition was complete the mixture was stirred with heating at 120° C. for 14 hours. After cooling the mixture, sodium bicarbonate was added to neutralize the mixture to give a solid. The crude product was filtered and washed with 2% sodium bicarbonate (200 mL), with water (4×) and with 1% acetic acid to give the fluorescein methyl ester (9.2 g, 26.4 mmol, 88.2% yield), m.p. 260-261° C. Step 8B. The fluorescein methyl ester (8 g, 23.1 mmol) and potassium carbonate (9.6 g, 69.3 mmol) were dissolved in dimethylformamide (50 mL) at 90° C. and to the solution was added toluenesulfonyl chloride (6.6 g, 34.7 mmol) slowly for 30 minutes. The mixture was then further stirred with heating at 110° C. for 5 hours. The mixture, after being cooled to room temperature, was poured into water (1L) to give a precipitate which was collected by filtration and washed with water to give the product(10 g, 20 mmol, 86.5% yield). Step 8c. The toluenesulfonyl fluorescein ester (2 g, 4 mmol) and indoline (1.4 g, 12 mmol) were dissolved in N-methylpyrollidinone (100 mL) and the solution was stirred with heating at 95° C. for 17 hours. After being cooled to room temperature the mixture was poured into water (600 mL) to form a precipitate. The precipitate was filtered, washed with water and dried to give the ester (1.7 g, 3.9 mmol, 96.8% yield). The desired dye was obtained by basic hydrolysis of the ester using the following method: the dye and aqueous sodium hydroxide (3 eq.) were dissolved in methanol and stirred with heating at 60° C. for 1 hour until TLC showed complete conversion. The crude product was purified by column chromatography (5% methanol in methylene chloride) to give the desired product. (1.35 g, 3.1 mmol, 78% yield) The structure was confirmed by NMR and mass spectroscopy.
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10 g
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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